

Application Notes & Protocols: Development of a Liposome Immunoassay for Digoxin Detection

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Compound of Interest

Compound Name: *Digoxin, diacetate*

Cat. No.: *B15476130*

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Audience: Researchers, scientists, and drug development professionals.

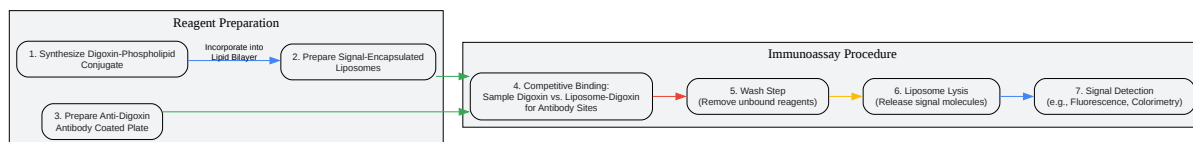
Introduction

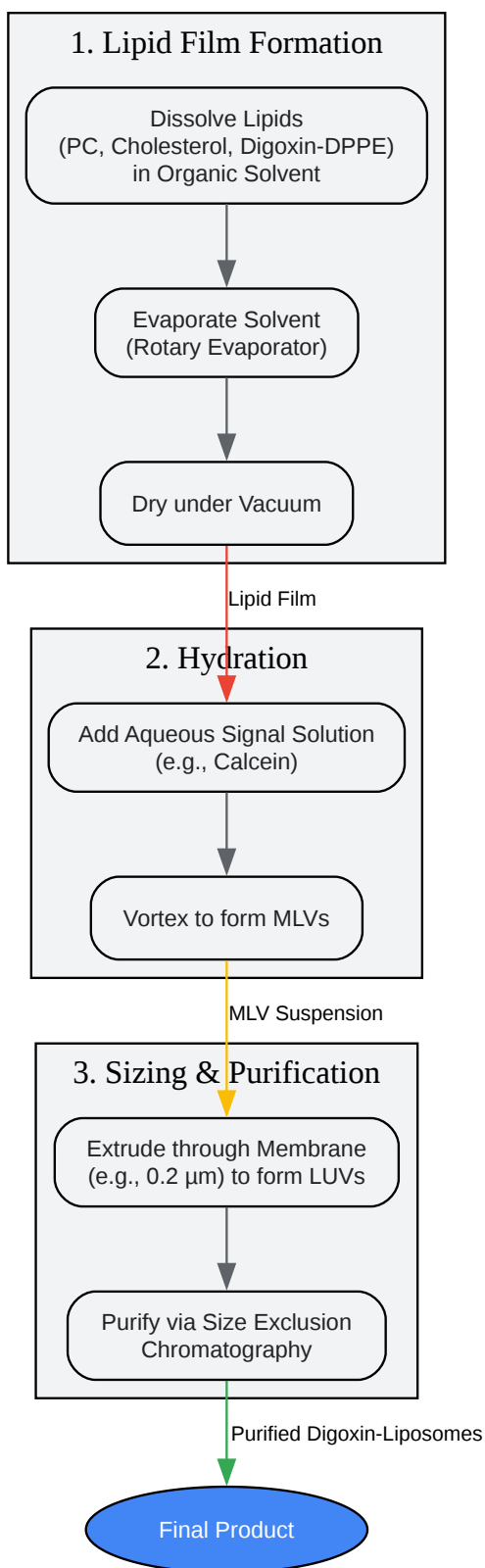
Digoxin, a cardiac glycoside with a narrow therapeutic range, requires precise monitoring to ensure efficacy while avoiding toxicity.^[1] Liposome immunoassays offer a highly sensitive platform for the quantification of small molecules like digoxin. This technology utilizes liposomes, which are phospholipid vesicles, as carriers for signal-generating molecules.^{[2][3]} By encapsulating a large number of reporter molecules (e.g., fluorescent dyes, enzymes) within a single liposome, a significant amplification of the detection signal can be achieved.^{[4][5][6][7]}

This document outlines the key protocols for developing a competitive liposome immunoassay for digoxin. The principle involves the competition between free digoxin in a sample and a digoxin derivative (either conjugated to a carrier or incorporated into the liposome membrane) for a limited number of anti-digoxin antibody binding sites. The resulting signal is inversely proportional to the concentration of digoxin in the sample.

Signaling Pathway and Experimental Workflow

The development of a liposome immunoassay for digoxin involves several key stages, from the synthesis of reagents to the final signal detection. The overall workflow is depicted below.





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